N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine
Description
N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine (CAS: 1595284-39-1) is a fluorinated heterocyclic compound with the molecular formula C₉H₁₁FN₂ and a molecular weight of 166.20 g/mol . Its structure features a cyclopropanamine moiety linked via a methyl group to the 3-position of a 6-fluoropyridine ring. The fluorine atom at the pyridine’s 6-position enhances electronic properties, influencing reactivity and interactions in medicinal chemistry and materials science. This compound is marketed as a research chemical with high purity (≥95%) and is utilized in drug discovery and agrochemical development due to its modular scaffold .
Properties
IUPAC Name |
N-[(6-fluoropyridin-3-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGOGIJAYFVSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine typically involves the reaction of 6-fluoropyridine-3-carbaldehyde with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanone, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The fluoropyridine ring can engage in various interactions, including hydrogen bonding and π-π stacking, which influence its binding affinity and activity. The cyclopropanamine moiety may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Bromine-Substituted Analog: N-[(6-Bromo-3-pyridinyl)methyl]cyclopropanamine
- Molecular Formula : C₉H₁₁BrN₂
- Molecular Weight : 225.11 g/mol (free base); 263.56 g/mol (hydrochloride salt)
- CAS : 1353953-53-3 (hydrochloride)
- Key Differences :
- The bromine atom at the pyridine’s 6-position increases molecular weight and lipophilicity compared to fluorine. Bromine’s larger atomic radius may sterically hinder interactions in binding assays.
- The hydrochloride salt form enhances solubility in polar solvents, making it preferable for synthetic applications .
- Applications : Used as a heterocyclic building block in kinase inhibitor research .
Nitro-Substituted Analog: N-[(2-Nitrophenyl)methyl]cyclopropanamine
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.20 g/mol
- CAS : 884501-98-8
- Key Differences: Replaces the pyridine ring with a 2-nitrophenyl group, altering electronic properties significantly. No fluorinated or halogenated substituents, limiting its utility in fluorine-specific applications .
- Applications : Primarily a laboratory reagent for exploratory synthesis .
Structural Modifications in Related Cyclopropanamine Derivatives
N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine
- CAS : 1353977-04-4
- Key Differences: Incorporates a piperidine-benzyl group instead of pyridine, introducing a basic nitrogen and aromatic ring. Higher molecular weight (C₁₆H₂₃N₃ vs. C₉H₁₁FN₂) may affect blood-brain barrier penetration .
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine
- Key Differences: Features a chlorine atom and nitro group on the pyridine ring. The chloro substituent offers moderate electronegativity, while the nitro group introduces redox-sensitive properties.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Applications |
|---|---|---|---|---|
| N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine | C₉H₁₁FN₂ | 166.20 | 6-Fluoro-pyridine | Drug discovery, agrochemicals |
| N-[(6-Bromo-3-pyridinyl)methyl]cyclopropanamine | C₉H₁₁BrN₂ | 225.11 | 6-Bromo-pyridine | Kinase inhibitor synthesis |
| N-[(2-Nitrophenyl)methyl]cyclopropanamine | C₁₀H₁₂N₂O₂ | 192.20 | 2-Nitro-phenyl | Exploratory chemistry |
| 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine | C₈H₁₀ClN₃O₂ | 215.64 | 6-Chloro, 3-nitro | Anticancer research |
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity in this compound enhances hydrogen-bonding capacity and metabolic stability compared to bromine or nitro analogs .
- Solubility : The hydrochloride salt of the brominated analog improves aqueous solubility, advantageous for in vitro assays .
- Toxicity: Limited data exist for cyclopropanamine derivatives, but nitro-containing compounds (e.g., 2-nitrophenyl analog) may pose higher mutagenic risks due to nitro group reduction .
Biological Activity
N-[(6-Fluoropyridin-3-yl)methyl]cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of cyclopropane-containing amines, which have been studied for their diverse pharmacological properties.
Chemical Structure
The compound features a cyclopropane ring linked to a pyridine moiety substituted with a fluorine atom. This structure is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorinated pyridine ring enhances its binding affinity and specificity, potentially modulating the activity of these targets.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer properties : Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory effects : They may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.
- Neuroprotective effects : Some studies suggest potential applications in neurodegenerative diseases by protecting neuronal cells from damage.
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit specific enzymes involved in disease processes. For instance, it has been shown to affect the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
In Vivo Studies
Animal studies have provided further insight into the compound's efficacy. In models of inflammatory pain, administration of the compound resulted in significant reductions in pain scores compared to control groups. These findings suggest that this compound could be developed into a therapeutic agent for managing pain and inflammation.
Example 1: Anti-Cancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Example 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested in models of oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity | Key Features |
|---|---|---|---|
| N-[(5-Fluoropyridin-3-yl)methyl]cyclopropanamine | 1339239-90-5 | Anticancer, anti-inflammatory | Fluorinated variant |
| N-[(5-Chloropyridin-3-yl)methyl]cyclopropanamine | 1256787-09-3 | Potential anti-cancer properties | Chlorinated variant |
| N-[(5-Bromopyridin-3-yl)methyl]cyclopropanamine | Not specified | Diverse biological activities | Brominated variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
